Hecogenin acetate

Catalog No.
S529821
CAS No.
915-35-5
M.F
C29H44O5
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hecogenin acetate

CAS Number

915-35-5

Product Name

Hecogenin acetate

IUPAC Name

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3

InChI Key

CVKZWRTYHCDWTE-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

(3beta,5alpha,25R)-12-oxospirostan-3-yl acetate, hecogenin acetate

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1

Description

The exact mass of the compound Hecogenin acetate is 472.3189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hecogenin acetate is a chemical compound derived from plants in the agave family, particularly sisal (Agave sisalana) and agave lechuguilla (Agave lechuguilla) []. While it has no known direct medicinal use, hecogenin acetate serves as a valuable precursor molecule in scientific research due to its unique chemical structure. Here's a breakdown of its research applications:

Synthesis of Steroidal Drugs

Studying Plant-Steroid Interactions

Hecogenin acetate is naturally produced by certain plants. Studying its biosynthesis and function within these plants can provide valuable insights into plant-steroid interactions. Researchers can use hecogenin acetate as a marker molecule to understand how plants synthesize and utilize steroidal compounds for various purposes, such as defense mechanisms or hormonal regulation [].

Hecogenin acetate is a steroidal sapogenin derived from the natural compound hecogenin, which is predominantly found in various plant species, particularly in the Agave genus. This compound plays a significant role in the pharmaceutical industry as a precursor for synthesizing steroidal hormones and anti-inflammatory drugs. Hecogenin acetate is characterized by its chemical structure, which includes a spirostane framework, specifically identified as 3β-hydroxy-5α-spirostan-12-one acetate. The molecular formula for hecogenin acetate is C29H44O5, and its CAS number is 915-35-5 .

Hecogenin acetate exhibits antinociceptive (pain-relieving) effects and shows potential in modulating pain perception. Studies suggest it might interact with opioid receptors, similar to pain medications, but further research is needed to understand the exact mechanism [, ]. Additionally, it has been shown to reduce reactive oxygen species (ROS) production in cancer cells, potentially contributing to anti-cancer properties [].

Typical of steroidal compounds. Notably, it can be hydrolyzed to yield hecogenin and acetic acid. This reaction can be catalyzed by acids or bases under specific conditions. Additionally, hecogenin acetate can participate in acetylation reactions, where hydroxyl groups are converted into acetoxy groups, enhancing its lipophilicity and biological activity. Its ability to form derivatives through esterification and oxidation reactions further underscores its versatility in synthetic organic chemistry .

Hecogenin acetate exhibits a range of biological activities that contribute to its therapeutic potential. Research indicates that it possesses diuretic effects comparable to established diuretics like furosemide and spironolactone, primarily through the inhibition of aldosterone synthesis . Furthermore, it has demonstrated cytotoxic effects on cancer cell lines, inducing cell cycle arrest and senescence while inhibiting reactive oxygen species production . Other studies have shown anti-inflammatory properties and analgesic effects mediated through various biochemical pathways, including modulation of cytokine release and inhibition of pain signaling pathways .

The synthesis of hecogenin acetate typically involves extraction from plant sources such as Agave sisalana, followed by acetylation processes. The extraction method often employs ethanol or other organic solvents in a Soxhlet apparatus to isolate the sapogenins from plant material. Once isolated, hecogenin can be acetylated using acetic anhydride in the presence of a base like pyridine to yield hecogenin acetate with high purity . This method allows for efficient conversion while maintaining the structural integrity of the compound.

Hecogenin acetate finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing steroidal drugs used in hormone replacement therapy and anti-inflammatory treatments.
  • Cosmetics: Due to its skin-beneficial properties, it is incorporated into formulations aimed at improving skin health.
  • Research: Hecogenin acetate is utilized in studies exploring its pharmacological effects, including anti-cancer and anti-inflammatory activities.

Interaction studies involving hecogenin acetate reveal its potential to modulate various biological pathways. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic effects. Additionally, studies indicate that it may influence calcium signaling pathways in cardiac tissues, which could have implications for cardiovascular health . The compound's ability to affect gene expression related to aldosterone synthesis highlights its role in regulating fluid balance and blood pressure.

Several compounds share structural similarities with hecogenin acetate, including:

  • Diosgenin: A steroidal saponin found in Dioscorea species; used as a precursor for steroid synthesis.
  • Smilagenin: Derived from Smilax species; exhibits anti-inflammatory and diuretic properties.
  • Chikusetsusaponin IVa: Found in plants like Panax ginseng; known for its neuroprotective effects.

Comparison Table

CompoundSourceKey ActivitiesUnique Features
Hecogenin AcetateAgave speciesDiuretic, analgesicStrong aldosterone inhibition
DiosgeninDioscorea speciesHormonal precursorWidely used for steroid synthesis
SmilageninSmilax speciesAnti-inflammatoryNeuroprotective properties
Chikusetsusaponin IVaPanax ginsengNeuroprotectiveUnique structure with saponins

Hecogenin acetate stands out due to its potent diuretic effects and specific interactions with hormonal pathways, making it a valuable compound in both pharmaceutical applications and research settings .

Hecogenin acetate (CAS RN: 915-35-5) is a steroidal saponin with the molecular formula C₂₉H₄₄O₅ (molecular weight: 472.67 g/mol). Its structure consists of a spirostane skeleton with a 12-oxo group (C-12 ketone) and an acetylated hydroxyl group at C-3. The absolute stereochemistry is defined as (3β,5α,25R), with the acetyl group oriented in the β-configuration at C-3.

Key stereochemical features:

PositionConfigurationFunctional Group
C-3βAcetyloxy
C-5α
C-12ketoOxidized carbonyl
C-25RMethyl

This configuration distinguishes hecogenin acetate from related sapogenins such as diosgenin (C-25 as S) and sarsasapogenin (C-26 hydroxyl).

Crystallographic Analysis and Absolute Stereochemistry

X-ray crystallography has confirmed the orthorhombic space group P2₁2₁2₁ for hecogenin acetate derivatives, with unit cell parameters a = 8.3161 Å, b = 9.9302 Å, c = 33.0414 Å. The C-12 oxime derivative exhibits trans-configuration of the hydroxyimino group, stabilized by intramolecular hydrogen bonding between the oxime OH and the E-ring oxygen.

Structural highlights:

  • C-ring conformation: Near-chair form with puckering parameters θ = 7.8°, φ = 315.1°.
  • Supramolecular interactions: C(8) chains formed via intermolecular O–H···O hydrogen bonds.
  • Stereoelectronic constraints: The sp² hybridization at C-12 restricts conformational flexibility.

Comparative Structural Features Among Steroidal Sapogenins

Hecogenin acetate belongs to the spirostane class of sapogenins, characterized by a fused tetrahydrofuran (ring E) and tetrahydropyran (ring F) system. Key distinctions from related compounds include:

SapogeninFunctional GroupsC-25 ConfigurationSource Species
Hecogenin acetate3β-Acetyl, 12-keto, 25R-methylRAgave spp.
Diosgenin3β-OH, 12-keto, 25S-methylSDioscorea spp.
Sarsasapogenin3β-OH, 12-keto, 25R-methylRSarsaparilla
Tomatidine3β-OH, 12-keto, 27-methylSolanum spp.

Critical differences:

  • Oxidation state: Hecogenin acetate retains the C-12 ketone, whereas some sapogenins undergo hydroxylation or reduction.
  • Acetylation: The C-3 acetyl group enhances lipophilicity compared to non-acetylated sapogenins.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

472.31887450 g/mol

Monoisotopic Mass

472.31887450 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K0WKD513R

Other CAS

915-35-5

Wikipedia

Hecogenin acetate

Dates

Modify: 2023-08-15
1: Carvalho YMBG, Menezes PP, Sousa BMH, Lima BS, Trindade IAS, Serafini MR, Pereira EWM, Rezende MM, Quintans JSS, Quintans-Júnior LJ, Nakamura CV, Silva-Júnior EF, Crispim AC, Aquino TM, Araújo AAS. Inclusion complex between β-cyclodextrin and hecogenin acetate produces superior analgesic effect in animal models for orofacial pain. Biomed Pharmacother. 2017 Sep;93:754-762. doi: 10.1016/j.biopha.2017.06.091. Epub 2017 Jul 10. PubMed PMID: 28704800.
2: Gasparotto J, Somensi N, Kunzler A, Girardi CS, de Bittencourt Pasquali MA, Ramos VM, Simoes-Pires A, Quintans-Junior LJ, Branco A, Moreira JC, Gelain DP. Hecogenin acetate inhibits reactive oxygen species production and induces cell cycle arrest and senescence in the A549 human lung cancer cell line. Anticancer Agents Med Chem. 2014;14(8):1128-35. PubMed PMID: 25115457.
3: Gama KB, Quintans JS, Antoniolli AR, Quintans-Júnior LJ, Santana WA, Branco A, Soares MB, Villarreal CF. Evidence for the involvement of descending pain-inhibitory mechanisms in the antinociceptive effect of hecogenin acetate. J Nat Prod. 2013 Apr 26;76(4):559-63. doi: 10.1021/np3007342. Epub 2013 Feb 25. PubMed PMID: 23437926.

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